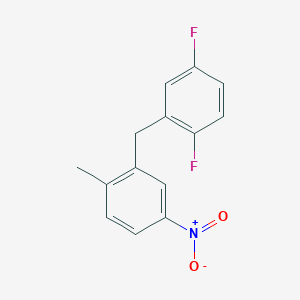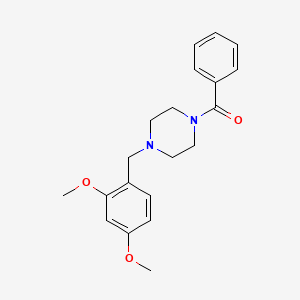
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CLPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CLPA is a member of the acrylamide family of compounds and has been shown to exhibit a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the protein kinase Akt, which is also involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the protein kinase MAPKAP kinase 2 (MK2). N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has also been shown to exhibit neuroprotective properties by inhibiting the activity of the protein kinase JNK3.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages and limitations for use in lab experiments. One of the advantages of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its ability to selectively target cancer cells, making it a potentially useful tool for cancer research. However, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide also has limitations, including its toxicity and potential side effects. Careful attention must be paid to the dosage and administration of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments to ensure its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One area of research is the development of new synthesis methods for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide that are more efficient and cost-effective. Another area of research is the identification of new targets for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in cancer cells, which could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its potential applications in other areas of biomedical research.
Synthesemethoden
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with malononitrile, followed by the reaction of the resulting product with 3-hydroxyacetophenone. The final step of the synthesis involves the reaction of the resulting product with acryloyl chloride. The synthesis of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of cancer biology. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-4-2-5-14(9-13)19-16(21)12(10-18)7-11-3-1-6-15(20)8-11/h1-9,20H,(H,19,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQDQWJGTHFFJW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)


![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)


![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)


![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)


